PDE4D2 Inhibition: Baseline Biochemical Activity vs. In-Class Kinase Inhibitors
The compound exhibits weak inhibition of PDE4D2 with an IC50 of 7.60 × 10^3 nM (7.6 µM) in a biochemical assay using [3H-GMP] or [3H-AMP] as substrate [1]. In contrast, structurally distinct PDE4 inhibitors such as roflumilast (IC50 ≈ 0.7–2 nM against PDE4 catalytic domains) and apremilast (IC50 ≈ 74 nM) show significantly higher potency [2]. This 3–5 order-of-magnitude differential confirms that 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is not a potent PDE4 inhibitor and should not be selected for PDE4-focused studies.
| Evidence Dimension | PDE4D2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.60 × 10^3 nM (7.6 µM) |
| Comparator Or Baseline | Roflumilast: IC50 ≈ 0.7–2 nM; Apremilast: IC50 ≈ 74 nM (PDE4 catalytic domains) |
| Quantified Difference | Target compound is ~1,000–10,000-fold weaker than clinical PDE4 inhibitors |
| Conditions | PDE4D2 (86–413 residues) expressed in E. coli BL21; [3H-GMP] or [3H-AMP] substrate |
Why This Matters
This rules out PDE4 as a primary target and prevents misapplication of the compound in PDE4-centric screening campaigns.
- [1] BindingDB. BDBM50603820 (CHEMBL5178435). IC50: 7.60E+3 nM for PDE4D2 inhibition. Assay Description: PDE4D2 (86–413 residues) expressed in E. coli BL21. Accessed 2026. View Source
- [2] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. View Source
